Soluble Epoxide Hydrolase Inhibitory Potency: 4-Methoxy Analog vs. Clinical Benchmark
The compound inhibits human soluble epoxide hydrolase with an IC50 of 11 nM using the EnzChek substrate and 40 nM using the PHOME substrate [1]. For context, the clinically advanced sEH inhibitor GSK2256294A achieves an IC50 of 27 pM against recombinant human sEH under comparable conditions , representing an approximately 400-fold difference in potency. While less potent, the 4-methoxy analog may be suitable for studies where partial or graded sEH inhibition is desired, and its moderate potency reduces the risk of complete target saturation in cellular assays.
| Evidence Dimension | sEH inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 11 nM (EnzChek substrate); IC50 = 40 nM (PHOME substrate) |
| Comparator Or Baseline | GSK2256294A: IC50 = 27 pM (recombinant human sEH) |
| Quantified Difference | ~400-fold less potent than GSK2256294A |
| Conditions | Inhibition of human recombinant sEH; EnzChek and PHOME substrates; preincubation 5–10 min before substrate addition |
Why This Matters
This quantifies the potency range for sEH studies, allowing researchers to select the 4-methoxy compound when they require a less extreme degree of enzyme inhibition than that provided by picomolar clinical candidates.
- [1] BindingDB, BDBM50435763, IC50 values for human soluble epoxide hydrolase. BindingDB.org, accessed May 2026. View Source
